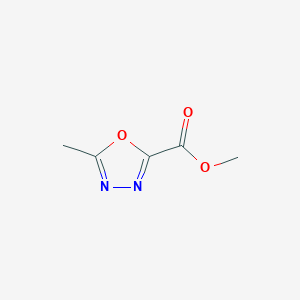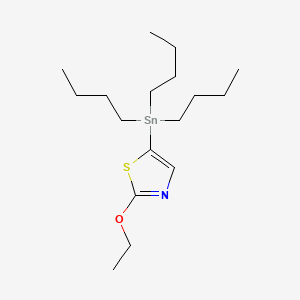
3'-O-Methylcytidine
Vue d'ensemble
Description
3’-O-Methylcytidine is a cytidine analog . Cytidine analogs have a mechanism of inhibiting DNA methyltransferases and have potential anti-metabolic and anti-tumor activities .
Synthesis Analysis
The chemical synthesis of 3’-O-Methylcytidine relies on RNA solid-phase synthesis using phosphoramidite building blocks . A facile synthetic path towards N4-acetylated 2’-O-TBDMS- and 2’-O-TOM 3’-O-Methylcytidine phosphoramidites has been described, providing an optimal toolbox for solid-phase synthesis of 3’-O-Methylcytidine containing RNA .Molecular Structure Analysis
The molecular weight of 3’-O-Methylcytidine is 257.24 . The molecular formula is C10H15N3O5 .Applications De Recherche Scientifique
Application in Antiviral Research
3'-O-Methylcytidine derivatives, such as valopicitabine (NM283), have been synthesized for use as antiviral drugs. Valopicitabine, a prodrug of 2'-C-methylcytidine, has shown potent inhibitory effects against RNA viruses including hepatitis C virus (HCV). It was developed to overcome the low oral bioavailability of 2'-C-methylcytidine, offering potential as a therapeutic agent for chronic HCV infection (Pierra et al., 2006).
Role in DNA Modification and Cancer Research
5-Methylcytidine, a derivative of cytidine, plays a role in DNA modification. Its deamination can lead to G:T mismatches, which are implicated in cancer. Human APOBEC3A (A3A) has been found to extensively deaminate human nuclear DNA, including 5-methylcytidine. This suggests a potential role in the onset of cancer (Suspène et al., 2013).
Insights into RNA Base Pairing and Function
N3-methylcytidine (m3C), present in both eukaryotic tRNA and mRNA, significantly disrupts the stability of Watson-Crick C:G pairings and reduces base pairing discrimination. This insight into m3C's role in RNA duplexes provides a foundation for exploring its biochemical and biomedical potentials in RNA-based therapeutics (Mao et al., 2020).
Mécanisme D'action
Target of Action
3’-O-Methylcytidine is a cytidine analog . The primary targets of 3’-O-Methylcytidine are DNA methyltransferases . These enzymes play a crucial role in the methylation of DNA, a process that is vital for gene expression and regulation .
Mode of Action
3’-O-Methylcytidine interacts with its targets, the DNA methyltransferases, by inhibiting their function . This inhibition occurs because 3’-O-Methylcytidine, being a cytidine analog, can mimic the natural substrate of these enzymes, thereby blocking their normal activity .
Biochemical Pathways
The inhibition of DNA methyltransferases by 3’-O-Methylcytidine affects the methylation pathways of DNA . This can lead to changes in gene expression, as DNA methylation is a key mechanism for controlling gene activity . Additionally, 3’-O-Methylcytidine has been found in cellular RNAs, influencing their biogenesis, stability, and function .
Result of Action
The inhibition of DNA methyltransferases by 3’-O-Methylcytidine can lead to changes in gene expression . This can have various effects at the molecular and cellular levels, potentially leading to anti-metabolic and anti-tumor activities . In cellular RNAs, 3’-O-Methylcytidine can influence their biogenesis, stability, and function .
Orientations Futures
Analyse Biochimique
Biochemical Properties
3’-O-Methylcytidine is involved in several biochemical reactions, particularly those related to RNA metabolism. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with DNA methyltransferases, which are enzymes responsible for adding methyl groups to DNA. 3’-O-Methylcytidine has been shown to inhibit these enzymes, thereby affecting DNA methylation patterns . This inhibition can lead to changes in gene expression and has potential anti-metabolic and anti-tumor activities . Additionally, 3’-O-Methylcytidine can interact with RNA molecules, influencing their stability and function.
Cellular Effects
The effects of 3’-O-Methylcytidine on cells are diverse and significant. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, 3’-O-Methylcytidine has been shown to inhibit DNA methyltransferases, leading to changes in DNA methylation patterns and subsequent alterations in gene expression . This can impact various cellular processes, including cell cycle regulation, apoptosis, and differentiation. Furthermore, 3’-O-Methylcytidine can affect the stability and function of RNA molecules, thereby influencing protein synthesis and other RNA-dependent processes.
Molecular Mechanism
The molecular mechanism of 3’-O-Methylcytidine involves its interaction with DNA methyltransferases and RNA molecules. By inhibiting DNA methyltransferases, 3’-O-Methylcytidine prevents the addition of methyl groups to DNA, leading to changes in DNA methylation patterns . This can result in altered gene expression and subsequent changes in cellular function. Additionally, 3’-O-Methylcytidine can bind to RNA molecules, affecting their stability and function. This interaction can influence RNA processing, translation, and degradation, thereby impacting protein synthesis and other RNA-dependent processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-O-Methylcytidine can change over time. The stability and degradation of 3’-O-Methylcytidine are important factors to consider. It has been shown that 3’-O-Methylcytidine is relatively stable under certain conditions, but it can degrade over time, especially when exposed to light and heat . Long-term effects of 3’-O-Methylcytidine on cellular function have been observed in both in vitro and in vivo studies. These effects include changes in gene expression, cell cycle regulation, and apoptosis, which can persist even after the compound has degraded.
Dosage Effects in Animal Models
The effects of 3’-O-Methylcytidine can vary with different dosages in animal models. At low doses, 3’-O-Methylcytidine has been shown to inhibit DNA methyltransferases and alter gene expression without causing significant toxicity . At higher doses, 3’-O-Methylcytidine can have toxic effects, including cytotoxicity and apoptosis. These adverse effects are likely due to the inhibition of DNA methyltransferases and subsequent changes in gene expression. Threshold effects have also been observed, where a certain dosage is required to achieve a significant biological effect.
Metabolic Pathways
3’-O-Methylcytidine is involved in several metabolic pathways, particularly those related to RNA metabolism. It interacts with enzymes such as DNA methyltransferases, which are responsible for adding methyl groups to DNA . By inhibiting these enzymes, 3’-O-Methylcytidine can affect DNA methylation patterns and subsequent gene expression. Additionally, 3’-O-Methylcytidine can influence metabolic flux and metabolite levels by affecting RNA stability and function. This can impact various cellular processes, including protein synthesis and RNA-dependent metabolic pathways.
Transport and Distribution
The transport and distribution of 3’-O-Methylcytidine within cells and tissues are important factors to consider. 3’-O-Methylcytidine can be transported into cells via nucleoside transporters, which are proteins responsible for the uptake of nucleosides . Once inside the cell, 3’-O-Methylcytidine can interact with various biomolecules, including DNA methyltransferases and RNA molecules. The distribution of 3’-O-Methylcytidine within the cell can affect its localization and accumulation, thereby influencing its biological activity.
Subcellular Localization
The subcellular localization of 3’-O-Methylcytidine can affect its activity and function. 3’-O-Methylcytidine can be localized to specific compartments or organelles within the cell, depending on its interactions with targeting signals and post-translational modifications . For example, 3’-O-Methylcytidine can be directed to the nucleus, where it can interact with DNA methyltransferases and affect DNA methylation patterns. Additionally, 3’-O-Methylcytidine can be localized to the cytoplasm, where it can interact with RNA molecules and influence RNA stability and function.
Propriétés
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O5/c1-17-8-5(4-14)18-9(7(8)15)13-3-2-6(11)12-10(13)16/h2-3,5,7-9,14-15H,4H2,1H3,(H2,11,12,16)/t5-,7-,8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJCFLSPBDUNDH-ZOQUXTDFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(OC(C1O)N2C=CC(=NC2=O)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595374 | |
| Record name | 3'-O-Methylcytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20594-00-7 | |
| Record name | 3'-O-Methylcytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Azabicyclo[2.1.1]hexane](/img/structure/B1358214.png)
![Carbamic acid, [(1R)-1-[4-(hydroxymethyl)cyclohexyl]ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B1358215.png)








